1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
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Overview
Description
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione is a heterocyclic compound that contains both pyrimidine and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-methylphenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidinethione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinethione derivatives.
Scientific Research Applications
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine share structural similarities.
Thione Compounds: Compounds like 2-mercaptobenzothiazole have similar functional groups.
Uniqueness
1-(2-Amino-6-methylphenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione is unique due to its specific combination of amino, methyl, and thione groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
3-(2-amino-6-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H19N3S/c1-9-6-5-7-11(15)12(9)17-10(2)8-14(3,4)16-13(17)18/h5-8H,15H2,1-4H3,(H,16,18) |
InChI Key |
BWLFMDUUOIJICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N2C(=CC(NC2=S)(C)C)C |
Origin of Product |
United States |
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